molecular formula C15H23N3Si B14284711 (1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene CAS No. 134856-57-8

(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene

Cat. No.: B14284711
CAS No.: 134856-57-8
M. Wt: 273.45 g/mol
InChI Key: WWKUBBYBQMRCDL-UHFFFAOYSA-N
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Description

(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene is an organic compound characterized by its unique structure, which includes a triazene group attached to a phenyl ring substituted with a trimethylsilyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene typically involves the reaction of 4-[(trimethylsilyl)ethynyl]aniline with diethyl azodicarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the triazene linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The triazene group can participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene is unique due to its combination of a triazene group with a trimethylsilyl ethynyl-substituted phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

134856-57-8

Molecular Formula

C15H23N3Si

Molecular Weight

273.45 g/mol

IUPAC Name

N-ethyl-N-[[4-(2-trimethylsilylethynyl)phenyl]diazenyl]ethanamine

InChI

InChI=1S/C15H23N3Si/c1-6-18(7-2)17-16-15-10-8-14(9-11-15)12-13-19(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

WWKUBBYBQMRCDL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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